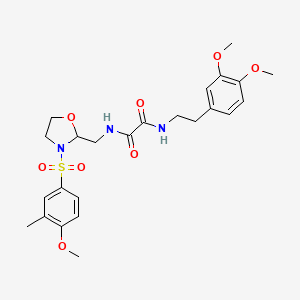

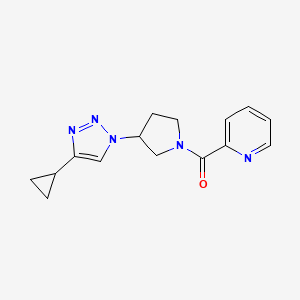

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a heterocyclic compound. Heterocyclic compounds are broadly useful as therapeutic agents and have proven to be significant in the pathophysiology of diseases . This compound contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra, and elemental analysis . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a yield of 90%, white powder, melting point 85–87°C, and specific NMR spectrum values have been reported .科学的研究の応用

Crystal Structure and Hydrogen Bonding

The study by Orozco et al. (2009) explored the crystal structure and hydrogen bonding patterns within a related compound, highlighting the significance of hydrogen bonding in molecular assembly and crystal formation. Such studies are crucial for understanding the solid-state properties of pharmaceutical compounds, which can influence drug formulation and delivery. (Orozco, Insuasty, Cobo, & Glidewell, 2009)

Synthesis and Reactivity

Mazik and Zieliński (1996) discussed the synthesis of pyridinyl-4-pyrimidinamine derivatives, showcasing the diverse chemical reactions and synthetic strategies that can be employed to create compounds with specific functional groups. This research underscores the importance of synthetic chemistry in developing new molecules for various applications, including drug discovery and material science. (Mazik & Zieliński, 1996)

Antimicrobial and Antiproliferative Activity

Research by Deohate and Palaspagar (2020) on the synthesis and biological evaluation of pyrimidine-linked heterocyclic compounds highlights the antimicrobial and insecticidal potential of such molecules. This suggests that compounds with similar structural frameworks could be explored for their bioactivity, potentially leading to the development of new antimicrobial agents. (Deohate & Palaspagar, 2020)

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities. Such research is fundamental in the search for new cancer therapeutics, as it explores the molecular mechanisms by which compounds can inhibit cancer cell growth and proliferation. (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017)

Corrosion Inhibition

The study by Kaya et al. (2016) on the inhibition efficiencies of piperidine derivatives against iron corrosion illustrates the potential application of such compounds in industrial settings, where they can be used to protect metals from degradation. (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016)

作用機序

While the specific mechanism of action for “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is not mentioned in the available data, compounds with a piperidine moiety show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.

特性

IUPAC Name |

3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-12(2)9-15(21)17-11-14-10-13(3)18-16(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRVABXIBFURTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3015081.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)

![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)